(R,S)-Nornicotine Bitartrate is a compound derived from nornicotine, which is a metabolite of nicotine. Nornicotine belongs to the class of organic compounds known as pyrrolidinylpyridines, characterized by a pyrrolidinyl ring linked to a pyridine ring. This compound is significant in the study of nicotine metabolism and has been detected in various food sources, indicating its potential as a biomarker for dietary habits. Nornicotine is classified as a primary metabolite, essential for physiological processes in organisms .
The synthesis of (R,S)-nornicotine can be achieved through several methods, often involving the resolution of racemic nicotine. One notable method involves the use of dibenzoyl-D-tartaric acid to resolve racemic nicotine into its enantiomers. The procedure typically includes stirring a solution of racemic nicotine in isopropanol with dibenzoyl-D-tartaric acid, followed by heating and recrystallization to obtain pure enantiomers .
Another novel approach utilizes (S)-Ibuprofen as a chiral resolving agent in an esterification reaction with racemic homoallylic alcohol. This method allows for the efficient separation of diastereomers, which can be further hydrolyzed to yield enantiomerically pure nornicotine .
The molecular structure of (R,S)-nornicotine can be represented by the following data:
The structure features a pyridine ring fused with a pyrrolidine moiety, which contributes to its biological activity.
Nornicotine undergoes various chemical reactions that are significant for its transformation into other compounds. For instance, it can be methylated to form nicotine using formaldehyde and formic acid. This reaction highlights nornicotine's role as an intermediate in synthesizing nicotine derivatives . Additionally, nornicotine's basicity allows it to participate in protonation reactions under acidic conditions.
The mechanism of action for nornicotine primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system. Nornicotine exhibits agonistic properties at these receptors, influencing neurotransmitter release and modulating synaptic transmission. This interaction is crucial for understanding its pharmacological effects and potential therapeutic applications .
Nornicotine exhibits several notable physical and chemical properties:
These properties are essential for characterizing the compound and understanding its behavior in various environments.
Nornicotine has several scientific uses:
Nornicotine is biosynthesized primarily through the N-demethylation of nicotine, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs) in Nicotiana species. This conversion transforms the pyrrolidine nitrogen-bound methyl group of nicotine into formaldehyde, yielding nornicotine as the primary product. The reaction follows a conserved oxidative pathway:$$\text{Nicotine} + \text{O}2 + \text{NADPH} + \text{H}^+ \rightarrow \text{Nornicotine} + \text{Formaldehyde} + \text{H}2\text{O} + \text{NADP}^+$$This process exhibits stereochemical selectivity, as nicotine exists predominantly as the (S)-enantiomer (>99.8%), while nornicotine displays variable enantiomeric fractions (EFnnic = 0.04–0.75) depending on genetic and environmental factors [2] [8]. In vitro assays using yeast-expressed enzymes confirm that demethylases preferentially process (R)-nicotine over (S)-nicotine, explaining the enrichment of (R)-nornicotine in tobacco leaves [8].
Developmental and Environmental Regulation:
Table 1: Kinetic Parameters of Nicotine Demethylases
Enzyme | Km (μM) (R)-Nicotine | Vmax (pmol/min/pmol P450) | Specificity Constant (Vmax/Km) (R vs. S) |
---|---|---|---|
CYP82E4 | 12.5 ± 1.8 | 9.8 ± 0.7 | 3-fold higher for (R) |
CYP82E5v2 | 8.3 ± 0.9 | 5.2 ± 0.4 | 10-fold higher for (R) |
CYP82E10 | 10.2 ± 1.2 | 6.1 ± 0.5 | 10-fold higher for (R) |
Data derived from heterologous expression studies in yeast microsomes [2] [6] [8].
The CYP82E subfamily comprises functionally distinct nicotine demethylases governing nornicotine accumulation patterns in tobacco:
Accepts both (R)- and (S)-nicotine substrates, producing racemic nornicotine [8].
CYP82E5v2:
Strongly enantioselective for (R)-nicotine, enriching (R)-nornicotine pools [8].
CYP82E10:
Table 2: Functional Diversity of CYP82E Nicotine Demethylases
Enzyme | Tissue Specificity | Regulation | Enantioselectivity | Contribution to Nornicotine Pool |
---|---|---|---|---|
CYP82E4 | Senescing leaves | Ethylene-induced, converter-specific | Low (R/S = 1:1) | Up to 98% in converters |
CYP82E5v2 | Green leaves | Constitutive | High (R-selective) | 2–4% in non-converters |
CYP82E10 | Roots | Constitutive | High (R-selective) | ≤0.5% |
Biotechnological Implications:Knockout mutations targeting CYP82E4, CYP82E5v2, and CYP82E10 reduce nornicotine to 0.5% of total alkaloids, mitigating carcinogenic TSNAs like N'-nitrosonornicotine (NNN) [1] [5]. RNAi suppression of CYP82E4 alone is insufficient for complete metabolic blockage, confirming functional redundancy [7].
Modern tobacco (Nicotiana tabacum) is an allotetraploid (2n=48) derived from ancestral hybrids of N. sylvestris (S-genome) and N. tomentosiformis (T-genome). Comparative genomics reveals evolutionary mechanisms shaping nicotine demethylase functionality:
N. sylvestris contributed CYP82E2, rendered nonfunctional by amino acid substitutions (e.g., Phe370→Leu) post-hybridization [5].
Gene Inactivation Events:
Table 3: Evolutionary Fate of CYP82E Genes in Allotetraploid Tobacco
Gene | Ancestral Species | Expression Profile in Progenitors | Status in N. tabacum | Key Mutations |
---|---|---|---|---|
CYP82E2 | N. sylvestris (S-genome) | Senescence-specific | Nonfunctional | Phe370→Leu, frameshifts |
CYP82E3 | N. tomentosiformis (T) | Green leaf-specific | Nonfunctional | Gly28→Asp |
CYP82E4 | N. tomentosiformis (T) | Senescence-specific | Functional (converter-specific) | None (epigenetically regulated) |
CYP82E5v2 | N. tomentosiformis (T) | Green leaf-specific | Functional | None |
CYP82E10 | N. tomentosiformis (T) | Root-specific | Functional | None |
Regulatory Evolution:The NIC2 locus, a cluster of jasmonate-responsive ethylene response factor (ERF) genes, coordinately regulates nicotine demethylases. Deletions in NIC2 (e.g., nic2 mutants) abolish demethylase expression, stabilizing nicotine accumulation [4]. This regulatory network evolved post-polyploidization to fine-tune alkaloid homeostasis in response to environmental stressors.
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